4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is a compound that belongs to the class of substituted anilines, which are organic compounds derived from aniline. This particular compound features a fluorine atom and a thiadiazole ring, which contribute to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry and materials science due to its potential applications in drug development and as a building block for advanced materials.
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can be synthesized from commercially available starting materials such as 3-methyl-aniline and 4-chloromethyl-1,2,3-thiadiazole. It is classified under the category of heterocyclic compounds due to the presence of the thiadiazole ring, which contains sulfur and nitrogen atoms in its structure. This classification is significant as heterocycles often exhibit diverse biological activities.
The synthesis of 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline typically involves a nucleophilic substitution reaction. The process can be outlined as follows:
The reaction conditions typically involve:
The molecular formula for 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline is . The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 4-fluoro-3-methyl-N-(thiadiazol-4-ylmethyl)aniline |
| Canonical SMILES | CC1=C(C=CC=C1F)NCC2=CSN=N2 |
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product:
The mechanism of action for 4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline largely depends on its application:
The compound typically exhibits:
Key chemical properties include:
4-Fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline has several applications:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8